molecular formula C9H19N3O3 B12757004 Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester CAS No. 96804-64-7

Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester

Cat. No.: B12757004
CAS No.: 96804-64-7
M. Wt: 217.27 g/mol
InChI Key: GXVMJEXLNAXRSO-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a propanoic acid backbone, a hydrazino group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester typically involves multiple steps. One common method includes the reaction of propanoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-methyl-, ethyl ester: A simpler ester with different chemical properties.

    Propanoic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester: Another ester with a different structural configuration.

    Propanoic acid, 2-methyl-, 1-methylethyl ester: A related compound with variations in the ester group.

Uniqueness

Propanoic acid, 3-(2,2-dimethyl-1-((methylamino)carbonyl)hydrazino)-, ethyl ester is unique due to its specific hydrazino group and the presence of both methylamino and ethyl ester functionalities

Properties

CAS No.

96804-64-7

Molecular Formula

C9H19N3O3

Molecular Weight

217.27 g/mol

IUPAC Name

ethyl 3-[dimethylamino(methylcarbamoyl)amino]propanoate

InChI

InChI=1S/C9H19N3O3/c1-5-15-8(13)6-7-12(11(3)4)9(14)10-2/h5-7H2,1-4H3,(H,10,14)

InChI Key

GXVMJEXLNAXRSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C(=O)NC)N(C)C

Origin of Product

United States

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